molecular formula C14H12BrClN4 B6355394 (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine CAS No. 1446487-84-8

(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine

Katalognummer B6355394
CAS-Nummer: 1446487-84-8
Molekulargewicht: 351.63 g/mol
InChI-Schlüssel: ZENYFHKZJGXJJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine, also known as 6-BIPC, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that is composed of a bromo-imidazopyrazin-8-yl moiety and a 4-chlorobenzyl-methyl-amine moiety. 6-BIPC is a relatively new compound, and as such, its properties and applications have yet to be fully explored.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for the compound '(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromoimidazo[1,2-a]pyrazine, which is then coupled with 4-chlorobenzylmethylamine to form the second intermediate, (6-bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine. The synthesis of each intermediate involves several steps, including protection and deprotection of functional groups, as well as coupling reactions.

Starting Materials
2,3-dichloropyrazine, potassium carbonate, copper(I) iodide, imidazole, 4-chlorobenzylamine, methyl iodide, sodium hydride, acetic anhydride, bromine

Reaction
Step 1: Protection of imidazole with acetic anhydride and pyridine to form N-acetyl-imidazole, Step 2: Bromination of 2,3-dichloropyrazine with bromine and sodium hydride to form 6-bromoimidazo[1,2-a]pyrazine, Step 3: Deprotection of N-acetyl-imidazole with sodium hydroxide to form imidazole, Step 4: Coupling of imidazole with 6-bromoimidazo[1,2-a]pyrazine using copper(I) iodide and potassium carbonate to form (6-bromo-imidazo[1,2-a]pyrazin-8-yl)imidazole, Step 5: Protection of 4-chlorobenzylamine with methyl iodide and sodium hydride to form N-methyl-4-chlorobenzylamine, Step 6: Deprotection of (6-bromo-imidazo[1,2-a]pyrazin-8-yl)imidazole with sodium hydroxide to form 6-bromo-imidazo[1,2-a]pyrazin-8-amine, Step 7: Coupling of N-methyl-4-chlorobenzylamine with 6-bromo-imidazo[1,2-a]pyrazin-8-amine using copper(I) iodide and potassium carbonate to form (6-bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine

Wissenschaftliche Forschungsanwendungen

Due to its unique properties, (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine a potential therapeutic agent for the treatment of Alzheimer’s disease, as acetylcholine is known to play a role in the progression of the disease. Additionally, (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of the neurotransmitters serotonin and norepinephrine. This makes (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine a potential therapeutic agent for the treatment of depression, as serotonin and norepinephrine are known to play a role in the progression of the disease.

Wirkmechanismus

The mechanism of action of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine is not yet fully understood. However, it is believed to work by inhibiting the enzymes acetylcholinesterase and monoamine oxidase. By inhibiting these enzymes, (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine prevents the breakdown of acetylcholine and serotonin/norepinephrine, respectively. This leads to an increase in the concentration of these neurotransmitters, which can have a therapeutic effect in the treatment of Alzheimer’s disease and depression.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine have yet to be fully explored. However, it is believed that (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine may have a therapeutic effect on the symptoms of Alzheimer’s disease and depression. This is due to its ability to inhibit the enzymes acetylcholinesterase and monoamine oxidase, which prevents the breakdown of acetylcholine and serotonin/norepinephrine, respectively. This leads to an increase in the concentration of these neurotransmitters, which can have a therapeutic effect in the treatment of Alzheimer’s disease and depression.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine in lab experiments include its relatively low cost, its easy synthesis, and its ability to inhibit the enzymes acetylcholinesterase and monoamine oxidase. However, there are also some limitations to using (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine in lab experiments. For example, the mechanism of action of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine is not yet fully understood, and its biochemical and physiological effects have yet to be fully explored. Additionally, (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine is a relatively new compound, and as such, its properties and applications have yet to be fully explored.

Zukünftige Richtungen

Given the potential of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine, there are many potential future directions for research. These include further exploration of the biochemical and physiological effects of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine, further exploration of its mechanism of action, and the development of therapeutic agents that utilize (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine’s ability to inhibit the enzymes acetylcholinesterase and monoamine oxidase. Additionally, further research could be done to explore the potential applications of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine in other areas, such as drug delivery and diagnostics. Finally, further research could be done to explore the potential of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine as a therapeutic agent for other diseases.

Eigenschaften

IUPAC Name

6-bromo-N-[(4-chlorophenyl)methyl]-N-methylimidazo[1,2-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4/c1-19(8-10-2-4-11(16)5-3-10)14-13-17-6-7-20(13)9-12(15)18-14/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENYFHKZJGXJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C2=NC(=CN3C2=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.